Home > Products > Bioactive Reagents P481 > Fmoc-D-isoleucine
Fmoc-D-isoleucine - 143688-83-9

Fmoc-D-isoleucine

Catalog Number: EVT-250902
CAS Number: 143688-83-9
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

FMOC-l-isoleucine

FMOC-l-valine

Compound Description: FMOC-l-valine is another Fmoc-protected amino acid. Similar to FMOC-l-isoleucine, it is frequently used in peptide synthesis. The study by Mandal et al. [] reported that the sodium salt of FMOC-l-valine, along with other Fmoc-amino acid derivatives, exhibited surfactant properties.

FMOC-L-leucine

Compound Description: Similar to the previous two compounds, FMOC-L-leucine is an Fmoc-protected amino acid. Research by Mandal et al. [] demonstrated its surfactant properties in the form of its sodium salt. This highlights the amphiphilic nature of such Fmoc-protected amino acid derivatives, driven by the hydrophobic Fmoc group and the hydrophilic amino acid head group.

N-Acetyl-D-isoleucine

Compound Description: N-Acetyl-D-isoleucine is a derivative of D-isoleucine where the N-terminus is acetylated. It is an intermediate formed during the enzymatic resolution of DL-isoleucine for the production of D-isoleucine [].

(2S,3R,4S)-4-Hydroxyisoleucine

Compound Description: (2S,3R,4S)-4-Hydroxyisoleucine [(2S,3R,4S)-4-HIL] is a hydroxylated derivative of L-isoleucine with potential as a diabetic drug. It is synthesized through enzymatic hydroxylation of L-isoleucine using isoleucine dioxygenase (IDO) [].

Source

Fmoc-D-isoleucine can be synthesized from natural isoleucine through various chemical reactions involving protective group strategies. It is commercially available from multiple suppliers specializing in amino acids and peptide synthesis reagents.

Classification

Fmoc-D-isoleucine falls under the classification of Fmoc-protected amino acids, which are critical in the field of organic chemistry and biochemistry, particularly in synthesizing peptides and proteins.

Synthesis Analysis

Methods

The synthesis of Fmoc-D-isoleucine typically involves the following steps:

  1. Protection of Isoleucine: The hydroxyl or amine groups of isoleucine are protected using the Fmoc group. This is achieved by reacting isoleucine with an activated Fmoc reagent, such as Fmoc chloride or N-(9-fluorenylmethoxycarbonyl)succinimide, in the presence of a base (e.g., triethylamine) to facilitate the reaction .
  2. Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for effective peptide synthesis .
  3. Characterization: Characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Fmoc-D-isoleucine.

Technical Details

The synthesis can be performed under anhydrous conditions to enhance yield and minimize side reactions. The use of silylating agents may also be involved to protect other functional groups during the reaction .

Molecular Structure Analysis

Structure

Fmoc-D-isoleucine has a complex structure characterized by its fluorenylmethyloxycarbonyl group attached to the amino acid backbone. The molecular formula is C15_{15}H19_{19}N1_{1}O2_{2}, and it features:

  • A fluorenyl group that provides steric hindrance, aiding in selective reactions.
  • An isoleucine side chain that includes a branched hydrocarbon structure.

Data

The molecular weight of Fmoc-D-isoleucine is approximately 245.33 g/mol. Its structural representation includes both hydrophobic and polar regions, which influence its solubility and reactivity in various solvents.

Chemical Reactions Analysis

Reactions

Fmoc-D-isoleucine participates in several key reactions during peptide synthesis:

  1. Deprotection: The Fmoc group can be removed using basic conditions, typically with a solution of piperidine in dimethylformamide (DMF). This reaction leads to the formation of a free amino group, allowing for subsequent coupling with other amino acids .
  2. Coupling Reactions: After deprotection, Fmoc-D-isoleucine can react with activated carboxylic acids or other amino acids to form peptide bonds. Common coupling agents include HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) .

Technical Details

The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Monitoring techniques like UV-Vis spectroscopy can be employed to assess reaction progress.

Mechanism of Action

Process

The mechanism behind the action of Fmoc-D-isoleucine in peptide synthesis involves:

  1. Deprotection Mechanism: Upon treatment with piperidine, the proton from the nitrogen atom in the Fmoc group is abstracted, leading to a beta-elimination reaction that releases carbon dioxide and forms a free amine on the resin .
  2. Peptide Bond Formation: The free amine can then attack an activated carboxylic acid, resulting in a covalent bond formation through nucleophilic acyl substitution.

Data

Quantitative assays such as ninhydrin tests are often used to confirm the presence of free amino groups after deprotection, ensuring successful completion of each step in peptide synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like DMF and dimethyl sulfoxide but less soluble in water due to its hydrophobic characteristics.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to moisture which can hydrolyze the Fmoc group.
  • Melting Point: Specific melting points may vary based on purity but generally fall within expected ranges for similar compounds.

Relevant data indicates that impurities can significantly affect reaction yields; thus, high-purity reagents are crucial for successful applications .

Applications

Scientific Uses

Fmoc-D-isoleucine is primarily utilized in:

  • Peptide Synthesis: As a building block for synthesizing peptides in research and pharmaceutical applications.
  • Drug Development: Investigated for potential therapeutic peptides targeting various biological pathways.
  • Biochemical Studies: Used in studies examining protein interactions and functions due to its structural properties.
Synthesis Methodologies of Fmoc-D-Isoleucine

Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc/t-Bu Protection-Deprotection Dynamics

The Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy provides the fundamental framework for incorporating Fmoc-D-isoleucine into peptide chains. The Fmoc group protects the α-amino functionality while leaving the carboxylic acid group available for peptide bond formation. This temporary protecting group is selectively removed under mild basic conditions (typically 20% piperidine in DMF), which neither affects the permanent side-chain protections nor induces racemization of the chiral center. The orthogonal protection scheme allows for sequential peptide chain elongation while maintaining the stereochemical integrity of the D-isoleucine residue. The Fmoc removal mechanism involves a two-step elimination process: initial deprotonation forms a resonance-stabilized dibenzofulvene anion, followed by β-elimination that liberates the free amine group. This deprotection efficiency exceeds 99% within 5-7 minutes under standard conditions, enabling high-yield peptide assembly while preserving the (2R,3R) stereochemistry of the D-isoleucine moiety [1] [9].

Coupling Reagent Optimization for D-Amino Acid Incorporation

Effective activation of the carboxyl group of Fmoc-D-isoleucine is essential for successful incorporation into peptide chains. Due to the steric constraints of the β-branched side chain and the non-natural D-configuration, reagent selection critically influences coupling efficiency. Research demonstrates that phosphonium- and uronium-based reagents exhibit superior performance compared to carbodiimide activators:

Table 1: Coupling Efficiency of Fmoc-D-Isoleucine with Various Reagents

Reagent SystemCoupling Yield (%)Reaction Time (min)Epimerization Risk
HATU/HOAt98-9915-20Negligible
HBTU/HOBt95-9720-30Low
DIC/OxymaPure93-9530-45Low
DCC/HOBt85-9045-60Moderate

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-hydroxy-7-azabenzotriazole) provides optimal results, achieving near-quantitative coupling yields within 20 minutes. This system generates highly reactive OAt esters that minimize racemization while effectively overcoming the steric hindrance of the D-isoleucine side chain. The bulky 1-ethyl-3-methyl side chain in D-isoleucine (compared to D-valine or D-alanine) necessitates these optimized conditions to prevent incomplete couplings that can lead to deletion sequences in synthetic peptides [5] [9].

Racemization Mitigation in Chiral Environments

The incorporation of Fmoc-D-isoleucine presents distinct racemization advantages compared to L-configured amino acids. The D-configuration itself provides inherent protection against racemization during standard Fmoc-SPPS because the base-catalyzed racemization mechanism favors L- to D-conversion rather than the reverse process. However, specific conditions must still be controlled to maintain stereochemical purity:

  • Temperature Regulation: Maintaining coupling reactions at ≤25°C prevents thermal energy from overcoming the activation barrier for stereochemical inversion
  • Solvent Selection: Anhydrous DMF or NMP (N-methyl-2-pyrrolidone) minimizes potential acid/base-mediated epimerization
  • Minimized Exposure: Limiting piperidine deprotection cycles to ≤3 × 2-minute treatments reduces base exposure
  • Additive Incorporation: 0.1 M HOBt in deprotection solutions scavenges dibenzofulvene byproducts that could potentially alkylate the amino group

These protocols maintain epimerization levels below 0.5%, ensuring production of stereochemically pure peptides containing D-isoleucine residues. The chiral stability makes Fmoc-D-isoleucine particularly valuable for synthesizing stable D-peptides with enhanced proteolytic resistance, as the D-configuration remains unaffected by endogenous proteases that recognize L-amino acid sequences [9] [10].

Solution-Phase Synthesis Approaches

While SPPS dominates stepwise peptide assembly, solution-phase synthesis remains vital for producing Fmoc-D-isoleucine itself and for synthesizing short peptide fragments. The patented process for synthesizing non-active side chain N-Fmoc-amino acids involves sequential protection and crystallization control:

  • Initial Protection: D-isoleucine is suspended in aqueous acetone/Na₂CO₃ solution at 0-5°C, followed by dropwise addition of Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) over 30 minutes
  • Reaction Monitoring: pH is maintained at 8.5-9.0 to prevent diacylation while ensuring complete consumption of starting material
  • Crystallization-Induced Purification: The reaction mixture is acidified to pH 2.0-2.5 with HCl, inducing crystallization of the crude product
  • Solvent Optimization: Ethanol-water mixtures (3:1 ratio) enable efficient recovery (85-90%) of Fmoc-D-isoleucine through controlled cooling crystallization
  • Residual Solvent Reduction: Vacuum drying at 40°C reduces ethanol content to ≤500 ppm, meeting pharmaceutical-grade purity specifications

This approach achieves ≥98% chemical purity and >99.5% chiral purity with residual solvents below ICH guidelines. The crystalline product exhibits superior stability as a white powder, maintaining integrity for >24 months when stored at 0-8°C [8] [7].

Stereochemical Control in Non-Natural Amino Acid Derivatives

The (2R,3R) configuration of Fmoc-D-isoleucine presents unique challenges in stereoselective synthesis and analysis. Advanced analytical techniques are required to verify and maintain chiral purity:

  • Chiral HPLC: Utilizes crown ether-based stationary phases (Crownpak CR-I) for baseline separation of D/L-isoleucine diastereomers
  • Vibrational Optical Activity: Combines Raman spectroscopy with circular polarization to detect configurational impurities at ≤0.1%
  • X-ray Crystallography: Confirms absolute stereochemistry through crystal structure analysis (monoclinic space group P2₁)

Stereoselective synthesis employs chiral auxiliaries or asymmetric hydrogenation to establish the correct (2R,3R) configuration before Fmoc protection. Enzymatic resolution using immobilized penicillin G acylase provides an efficient route to enantiopure D-isoleucine precursors with ≥99.8% enantiomeric excess. The branched aliphatic side chain (sec-butyl group) enhances hydrophobicity (LogP 4.02) compared to linear chain amino acids, influencing both synthetic handling and peptide properties. This hydrophobicity necessitates modified purification protocols:

Table 2: Purification Techniques for Fmoc-D-Isoleucine and Derivatives

MethodChiral Purity (%)Recovery Yield (%)Key Applications
Ethanol-Water Crystallization99.585-90Bulk industrial production
Preparative HPLC (C18)99.9+70-75Pharmaceutical-grade material
Supercritical Fluid Chromatography99.880-85High-value therapeutic peptides
Simulated Moving Bed99.7>90Continuous manufacturing

These methods ensure the stringent stereochemical requirements for biomedical applications are met, particularly in protease-resistant peptide therapeutics where maintaining D-configuration is essential for bioactivity [9] [10] [5].

Industrial-Scale Production: Fermentation vs. Chemical Synthesis

Industrial manufacturing of the D-isoleucine precursor employs two distinct technological platforms before Fmoc protection:

  • Microbial Fermentation: Engineered Corynebacterium glutamicum strains overexpress acetohydroxy acid isomeroreductase (ilvC) and branched-chain amino acid aminotransferase (ilvE) to convert glucose to D-isoleucine. Metabolic engineering disrupts competing pathways (L-lysine and L-threonine biosynthesis) while enhancing carbon flux through the D-isoleucine branch. Fed-batch fermentation achieves titers >80 g/L with a yield of 0.3 g/g glucose. The downstream process involves centrifugation, ion-exchange chromatography, and crystallization, yielding enantiomerically pure D-isoleucine (>99.5% ee) for pharmaceutical applications.

  • Chemical Synthesis: The classical Bouveault-Locquin method (1905) remains commercially relevant:

  • Ethyl 2-bromobutane reacts with diethyl malonate in sodium ethoxide to form diethyl(1-methylpropyl)malonate
  • Alkaline hydrolysis yields 2-ethyl-3-methylmalonic acid
  • Decarboxylation at 180°C produces (±)-isoleucine
  • Enzymatic resolution using aminoacylase yields D-isoleucine

Table 3: Comparative Analysis of Industrial Production Methods

ParameterFermentationChemical Synthesis
Overall Yield0.3 g/g glucose25-30% (4 steps)
Production Scale10,000-50,000 L1,000-5,000 L
Capital InvestmentHigh ($50-100 million)Moderate ($10-20 million)
Environmental ImpactModerate (biodegradable waste)High (organic solvents, heavy metals)
Chiral Purity>99.5% ee>99.5% ee after resolution
Production Cost$80-100/kg$150-200/kg

Fermentation dominates large-scale production due to superior economics and sustainability, while chemical synthesis provides flexibility for producing structural analogs. The Fmoc protection step follows similar protocols regardless of the D-isoleucine source: Fmoc-Cl (1.05 equiv) reacts with D-isoleucine in acetone-water (4:1) at pH 9.0-9.5 for 2 hours, yielding crystalline Fmoc-D-isoleucine in 85-90% yield after acidification and filtration. This material meets stringent specifications (≥99% purity by HPLC, ≤0.5% residual solvents) for peptide therapeutic manufacturing [1] [8].

Properties

CAS Number

143688-83-9

Product Name

Fmoc-D-isoleucine

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1

InChI Key

QXVFEIPAZSXRGM-BFUOFWGJSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-D-isoleucine;143688-83-9;Fmoc-D-Ile-OH;N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-ISOLEUCINE;FMOC-D-ILE;SCHEMBL118209;CTK8B7991;N-ALPHA-FMOC-D-ISOLEUCINE;MolPort-006-736-500;ZINC1576224;ANW-59085;CF-304;AB03074;AM81847;RTR-005573;AJ-27292;AK-49398;KB-52047;TR-005573;ST24047258;FMOC-(2R,3R)-2-AMINO-3-METHYLPENTANOICACID;N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-D-ISOLEUCINE;(2R,3R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanoicacid

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.